4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C13H15BClNO2S and its molecular weight is 295.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Molecular Structure and DFT Study : This compound is part of boric acid ester intermediates with benzene rings. Through a three-step substitution reaction, researchers synthesized related compounds and confirmed their structures using various spectroscopic methods and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), providing insights into their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Properties and Reactions
- Comparison of Chemical Reactivity : A comparison with regioisomers revealed differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group. Ab initio calculations showed different distributions in the HOMO and LUMO, corresponding to observed chemical reactivity differences (Sopková-de Oliveira Santos et al., 2003).
Applications in Polymer Synthesis
- Polymer Synthesis : The compound forms part of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units in the main chain. Such polymers, synthesized via palladium-catalyzed polycondensation, show potential for a range of applications due to their solubility in common organic solvents and molecular weight properties (Welterlich et al., 2012).
Development of Novel Heterocyclic Compounds
- Synthesis of Thieno[2,3-b]pyridines : This compound contributes to the synthesis of novel thieno[2,3-b]pyridines, which show potential for various applications, including in microorganism testing (Abdelhamid et al., 2008).
Crystal Structure and DFT Studies
- Crystal Structure Characterization : Researchers have synthesized derivatives of this compound and characterized their structure using spectroscopy and X-ray diffraction. Such studies contribute to understanding the physicochemical properties and potential applications of these compounds (Liao et al., 2022).
Luminescent Property Research
- Luminescent Polymers : Studies on conjugated polymers containing units derived from this compound revealed their potential for applications in optoelectronic devices due to their luminescent properties (Zhu et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It is known that similar compounds can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi coupling .
Biochemical Pathways
Similar compounds have been used to form useful glycosyl donors and ligands, suggesting a role in carbohydrate chemistry .
Result of Action
Similar compounds have been used to form useful glycosyl donors and ligands, which could have various applications in biochemical research .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as cross-coupling reactions. The compound’s boron-containing structure allows it to act as a ligand, forming complexes with transition metals that catalyze these reactions. Additionally, it can interact with nucleophiles, leading to the formation of new carbon-carbon bonds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting downstream signaling pathways. Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. The compound’s boron moiety allows it to form reversible covalent bonds with nucleophilic residues in proteins, leading to changes in enzyme activity. Additionally, it can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Its interactions with specific enzymes can modulate their activity, influencing the overall metabolic pathways within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. Studies have shown that the compound can localize to the nucleus, mitochondria, or other organelles, where it influences various cellular processes .
Properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-16-11(8)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWYEKWUURYLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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